1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-
Overview
Description
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is a chemical compound that belongs to the class of indandiones Indandiones are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group may affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound without the tert-butyl and hydroxyl groups.
2-Hydroxy-1,3-indandione: A simpler derivative with only one hydroxyl group.
3-tert-Butyl-2-hydroxybenzaldehyde: A related compound with a similar aromatic structure.
Uniqueness
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is unique due to the presence of both tert-butyl and hydroxyl groups, which may confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxyindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-18(2,3)13-9-6-10-14(15(13)20)19(23)16(21)11-7-4-5-8-12(11)17(19)22/h4-10,20,23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMIGWRSLFRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221483 | |
Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71313-34-3 | |
Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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